molecular formula C19H25N3O3S2 B253143 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide

4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No. B253143
M. Wt: 407.6 g/mol
InChI Key: VKJYJXDWJSOVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide, also known as AcaBenz, is a small molecule inhibitor that has gained attention in recent years for its potential use in scientific research. This compound has been shown to have promising effects in various fields, including cancer research, immunology, and neuroscience. In

Mechanism of Action

The mechanism of action of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves the inhibition of specific enzymes, such as CAIX and beta-secretase. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide binds to these enzymes and prevents their activity, leading to the observed effects in cancer, immunology, and neuroscience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide vary depending on the field of research. In cancer research, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit tumor growth and increase sensitivity to chemotherapy. In immunology, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to decrease inflammation and autoimmune reactions. In neuroscience, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include its high purity and specificity for specific enzymes. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include its high cost and limited availability. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide is a relatively new compound and is not widely available in the market.

Future Directions

For 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide research include exploring its potential use in other fields, such as cardiovascular disease and metabolic disorders. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in inhibiting the activity of other enzymes, such as carbonic anhydrase XII, which plays a role in cardiovascular disease. Additionally, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in regulating glucose metabolism, which could have implications in the treatment of metabolic disorders. Further research is needed to explore these potential applications of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide.

Synthesis Methods

The synthesis of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 1-adamantylacetyl isothiocyanate. The resulting product is a white powder that can be purified using column chromatography. This method has been optimized to yield high purity and high yield of 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide.

Scientific Research Applications

4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have potential use in various scientific research fields. In cancer research, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the growth of cancer cells by targeting a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and metastasis. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy.
In immunology, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to modulate the function of T cells, which play a crucial role in the immune response. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the production of cytokines, which are signaling molecules that regulate the immune response. This inhibition leads to a decrease in inflammation and a decrease in autoimmune reactions.
In neuroscience, 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of beta-secretase, an enzyme that plays a crucial role in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

Product Name

4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide

Molecular Formula

C19H25N3O3S2

Molecular Weight

407.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C19H25N3O3S2/c20-27(24,25)16-3-1-15(2-4-16)21-18(26)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,24,25)(H2,21,22,23,26)

InChI Key

VKJYJXDWJSOVDS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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